molecular formula C39H76N2O15 B8133520 N-(Boc-peg3)-n-bis-(peg3-t-butyl ester)

N-(Boc-peg3)-n-bis-(peg3-t-butyl ester)

Cat. No.: B8133520
M. Wt: 813.0 g/mol
InChI Key: UBCZKTAKOGYBCP-UHFFFAOYSA-N
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Description

N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) is a polyethylene glycol (PEG)-based compound that is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its ability to undergo click chemistry reactions, making it a valuable tool in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) typically involves the reaction of polyethylene glycol (PEG) derivatives with tert-butyl ester and Boc-protected amines. The reaction conditions often include the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) for the formation of the desired product .

Industrial Production Methods

Industrial production of N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) include:

    Copper catalysts: Used in CuAAC reactions.

    Azides and alkynes: For click chemistry reactions.

    Reducing agents: For reduction reactions.

    Oxidizing agents: For oxidation reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, CuAAC reactions typically yield triazole-linked products, while oxidation and reduction reactions yield various oxidized or reduced derivatives .

Scientific Research Applications

N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) involves its ability to undergo click chemistry reactions, particularly CuAAC. This allows the compound to form stable triazole linkages with other molecules, facilitating the synthesis of complex structures. The molecular targets and pathways involved depend on the specific application, such as the degradation of target proteins in PROTACs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Boc-peg3)-n-bis-(peg3-t-butyl ester) is unique due to its dual functionality, allowing it to participate in multiple types of chemical reactions. Its ability to form stable linkages through click chemistry makes it a versatile tool in various scientific research fields .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H76N2O15/c1-37(2,3)54-34(42)10-16-45-22-28-51-31-25-48-19-13-41(14-20-49-26-32-52-29-23-46-17-11-35(43)55-38(4,5)6)15-21-50-27-33-53-30-24-47-18-12-40-36(44)56-39(7,8)9/h10-33H2,1-9H3,(H,40,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCZKTAKOGYBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H76N2O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

813.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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